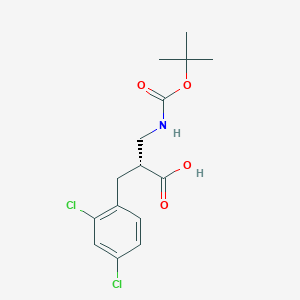
Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, often starting from commercially available precursors.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the intermediate compound.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo oxidation reactions, particularly at the amino group or the benzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, while the amino and propanoic acid moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline
- ®-2-(2,4-Dichlorophenoxy)propanoic acid
Comparison:
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline shares the Boc protecting group and dichlorobenzyl moiety but differs in the amino acid backbone, which affects its reactivity and applications.
- ®-2-(2,4-Dichlorophenoxy)propanoic acid has a similar dichlorobenzyl group but lacks the Boc protection and amino functionalities, making it less versatile in synthetic applications.
Uniqueness: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid stands out due to its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological syntheses.
属性
分子式 |
C15H19Cl2NO4 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI 键 |
SVPWGHUSSPARJA-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



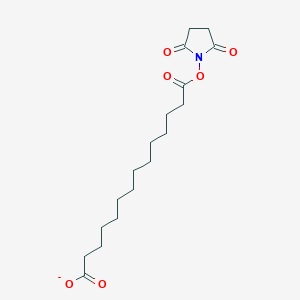
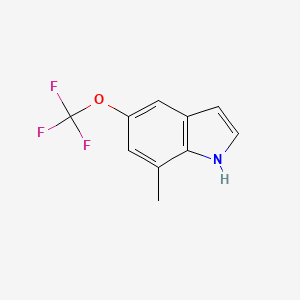

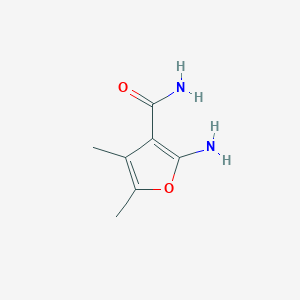


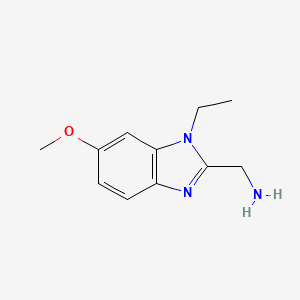

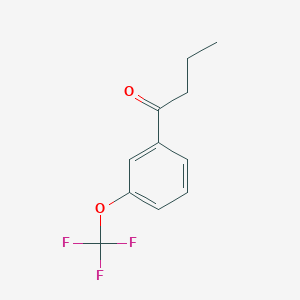
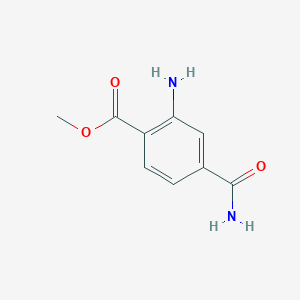
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
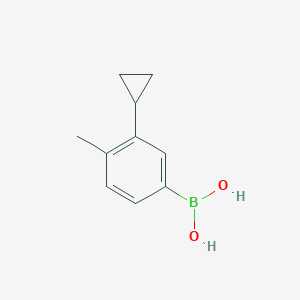
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
